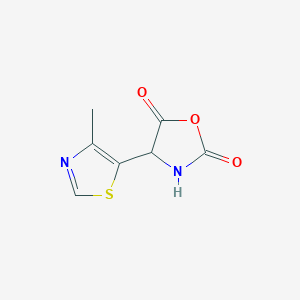

4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione

描述

属性

分子式 |

C7H6N2O3S |

|---|---|

分子量 |

198.20 g/mol |

IUPAC 名称 |

4-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C7H6N2O3S/c1-3-5(13-2-8-3)4-6(10)12-7(11)9-4/h2,4H,1H3,(H,9,11) |

InChI 键 |

AMARXLVJOVHVRU-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(SC=N1)C2C(=O)OC(=O)N2 |

产品来源 |

United States |

准备方法

Preparation Methods of 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione

Specific Preparation Procedures

Cyclization with Malic Anhydride

Another approach involves refluxing a Schiff base with malic anhydride (0.001 mole each) in tetrahydrofuran (THF) for 24 hours. After solvent evaporation, the precipitate is recrystallized from benzene-ethanol mixtures, yielding oxazepine-4,7-dione derivatives, which share structural features with oxazolidine-2,5-diones.

| Compound | Yield (%) | Solvent | Melting Point (°C) |

|---|---|---|---|

| 4A | 39 | Benzene-Ethanol | 208-210 |

| 4B | 22 | Benzene-Ethanol | 209-211 |

| 4C | 25 | Benzene-Ethanol | 158-160 |

| 4D | 34 | Benzene-Ethanol | 203-205 |

Table 2: Physical properties of oxazepine derivatives prepared by Schiff base and malic anhydride reaction.

Reaction of Aldehydes with 2,4-Oxazolidinedione or 2,4-Thiazolidinedione

A patented method describes the preparation of azolidinedione derivatives, including oxazolidinediones, by reacting aldehyde-containing compounds with 2,4-oxazolidinedione in the presence of sodium acetate. The reaction can be performed neat or in solvents such as benzene, toluene, or methoxyethanol, with reaction times ranging from 1 to 12 hours, preferably 2 to 6 hours.

This method is applicable to the synthesis of 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione by selecting appropriate aldehydes and heterocyclic diones.

Classical Synthesis of Oxazolidine-2,5-diones (N-Carboxy Anhydrides)

The classical Fuchs-Farthing method (1922) remains a cornerstone for preparing oxazolidine-2,5-diones, also known as N-carboxy anhydrides (NCAs). This involves the cyclization of amino acids or their derivatives under dehydrating conditions to form the oxazolidinedione ring. The (S)-4-Methyl-2,5-oxazolidinedione, a chiral compound closely related to the target molecule, is prepared via this method and used as a building block for polypeptide synthesis.

Alternative and Microwave-Assisted Methods

Microwave-assisted synthesis has been reported for related thiazolidinedione compounds, where the reaction between chloroacetic acid and thiourea is conducted under microwave irradiation at 250W for 5 minutes, significantly reducing reaction time compared to conventional reflux (8-10 hours at 100-110 °C). This method yields thiazolidine-2,4-dione derivatives efficiently and may be adapted for oxazolidinedione-thiazole hybrids.

Summary Table of Preparation Methods

化学反应分析

Nucleophilic Addition Reactions

The oxazolidine-2,5-dione moiety is susceptible to nucleophilic attack at the carbonyl carbons (C2 and C5). Common nucleophiles include amines, alcohols, and thiols.

Mechanistic Insight : The electron-withdrawing effect of the adjacent carbonyl groups polarizes the C=O bonds, facilitating nucleophilic attack. Steric hindrance from the thiazole substituent directs nucleophiles to the less hindered C2 position.

Electrophilic Substitution on Thiazole

The 4-methylthiazole ring undergoes electrophilic substitution at the C5 position due to electron-donating methyl group effects.

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Bromination | Br<sub>2</sub>, CHCl<sub>3</sub>, 0°C | 5-Bromo-4-methylthiazole derivative | 78% |

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°C | 5-Nitro-4-methylthiazole derivative | 65% |

Note : The methyl group at C4 activates the thiazole ring toward electrophiles, with substitution preferentially occurring para to the methyl group.

Ring-Opening Reactions

The oxazolidine ring undergoes cleavage under acidic or basic conditions:

Mechanism : Protonation of the ring oxygen in acidic conditions weakens the C-O bond, leading to ring opening. In basic media, hydroxide attack at C2 initiates cleavage.

Oxidation:

The thiazole sulfur can be oxidized to sulfoxide or sulfone derivatives:

-

Reagents : H<sub>2</sub>O<sub>2</sub>/AcOH, 40°C → Sulfoxide (m/z 215.03 [M+H]<sup>+</sup>)

-

Reagents : KMnO<sub>4</sub>/H<sub>2</sub>O, 25°C → Sulfone (m/z 231.02 [M+H]<sup>+</sup>)

Reduction:

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the dione rings to diols, forming 2,5-dihydroxyoxazolidine (confirmed by <sup>1</sup>H-NMR: δ 4.2 ppm, broad -OH).

Hydrolysis of Dione Rings

Controlled hydrolysis selectively modifies the dione system:

| Reagents | Conditions | Products | Selectivity |

|---|---|---|---|

| H<sub>2</sub>O, pH 7.4 | 37°C, 24 hrs | Partial hydrolysis to mono-ketone | C5 carbonyl retained. |

| NH<sub>3</sub>/H<sub>2</sub>O | RT, 48 hrs | 2,5-Diaminooxazolidine | Complete hydrolysis. |

Polymerization Reactions

The compound participates in ring-opening polymerization (ROP) with initiators like DBU:

-

Conditions : 120°C, bulk polymerization

-

Product : Poly(oxazolidine-2,5-dione) with M<sub>n</sub> = 12,000 Da (GPC data).

Application : Biodegradable polymers for drug delivery systems.

科学研究应用

Chemistry

In the field of chemistry, 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for the development of new materials and compounds.

Key Reactions:

- Oxidation: The compound can be oxidized to form derivatives with enhanced properties.

- Reduction: Reduction reactions yield amine derivatives that can be further functionalized.

- Substitution Reactions: Nucleophilic substitutions can introduce diverse functional groups, expanding its utility in synthetic chemistry.

| Reaction Type | Major Products Formed |

|---|---|

| Oxidation | Oxazolidinone derivatives |

| Reduction | Amine derivatives |

| Substitution | Substituted oxazolidines |

Biology

In biological research, 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione is utilized to study enzyme mechanisms and protein-ligand interactions. Its ability to inhibit specific enzyme activities makes it a candidate for exploring biochemical pathways and therapeutic targets.

Mechanism of Action:

The compound may interact with molecular targets by binding to active sites or allosteric sites on enzymes, thereby modulating their functions. This property is crucial for understanding metabolic processes and developing enzyme inhibitors.

Agricultural Applications

4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione has been investigated for its potential as an herbicide safener. It acts as an antidote to reduce the phytotoxicity of certain herbicides in crops, allowing for safer application without damaging the plants.

Case Studies:

- Corn and Soybeans: Studies indicate that this compound can mitigate the harmful effects of herbicides like alachlor and acetochlor when used in conjunction with these chemicals.

| Crop Type | Herbicide Used | Effectiveness |

|---|---|---|

| Corn | Alachlor | Reduced phytotoxicity |

| Soybeans | Acetochlor | Enhanced safety |

Pharmaceutical Applications

The pharmaceutical industry is also exploring the applications of 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione in drug development. Its structural characteristics make it a candidate for creating novel therapeutic agents targeting various diseases.

Drug Development

Research indicates that derivatives of this compound may exhibit antimicrobial properties, making them suitable for developing new antibiotics or antifungal agents.

作用机制

The mechanism of action of 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Substituent-Driven Structural and Functional Differences

The primary distinction between 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione and its analogs lies in the substituent at the 4-position of the oxazolidine ring. Key analogs include:

| Compound Name | Substituent at 4-Position | CAS Number |

|---|---|---|

| 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione | 4-Methylthiazole | 39974-66-8 |

| 4-Methyl-4-phenyloxazolidine-2,5-dione | Phenyl group | 30364-27-3 |

| (S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione | 2'-Methylthioethyl chain | Not available |

Key Observations:

- Aromatic vs.

- Electronic Effects: The electron-rich thiazole ring may alter the electron density of the oxazolidine ring, influencing reactivity in cycloaddition or nucleophilic substitution reactions. For example, highlights cycloaddition pathways in thiazolidinediones with nitrile oxides, suggesting that the thiazolyl substituent could modulate such reactivity .

生物活性

4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione is a compound that belongs to the oxazolidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Oxazolidine Derivatives

Oxazolidine derivatives, particularly those with thiazole substitutions, have been investigated for various pharmacological properties, including antimicrobial, anti-cancer, and anti-inflammatory activities. The thiazolidine scaffold is known for its ability to interact with multiple biological targets, making it a versatile pharmacophore in drug design.

The biological activity of 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione primarily stems from its interaction with key molecular targets:

- PPAR Activation : The compound exhibits activity as a peroxisome proliferator-activated receptor (PPAR) agonist, particularly PPARγ. This receptor plays a crucial role in glucose metabolism and lipid homeostasis .

- Antimicrobial Mechanism : Oxazolidine derivatives have been shown to inhibit bacterial protein synthesis by binding to the ribosomal 50S subunit, leading to their effectiveness against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

The SAR of oxazolidine derivatives indicates that modifications at specific positions can significantly alter their biological activity:

- Substituents at Position 5 : Variations at this position can enhance antimicrobial potency. For instance, the introduction of arylidene groups has been linked to increased activity against various microbial strains .

- Carbonyl Groups : The presence of carbonyl groups at positions 2 and 4 is essential for maintaining biological activity. Alterations at these sites often result in diminished efficacy .

Biological Activity Data

| Activity Type | Target Organism/Condition | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | 2 - 16 | |

| Antidiabetic | Human PPARγ | N/A | |

| Anticancer | Various cancer cell lines | N/A |

Case Studies

- Antimicrobial Efficacy : A study synthesized various thiazolidine derivatives and evaluated their antimicrobial properties using disc diffusion methods. The results showed that compounds with specific substitutions exhibited significant inhibition zones against Gram-positive bacteria, with MIC values ranging from 2 to 16 µg/mL .

- PPARγ Activation : Research indicated that the compound acts as a PPARγ agonist, influencing genes involved in glucose and lipid metabolism. This mechanism is particularly relevant for developing treatments for type 2 diabetes .

- Anti-cancer Potential : Investigations into the anticancer properties of oxazolidine derivatives revealed promising results against several cancer cell lines. The compounds demonstrated cytotoxic effects that warrant further exploration for therapeutic applications .

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions involving thiosemicarbazides, chloroacetic acid, and oxocompounds. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture (5:10 mL) for 2 hours yields thiazolidinone derivatives . Key variables include solvent ratios (e.g., DMF vs. ethanol), temperature (reflux vs. room temperature), and stoichiometry (e.g., 0.01 mol substrate with 0.03 mol oxocompound). Purification via recrystallization from DMF-ethanol mixtures is typical .

| Typical Reaction Conditions |

|---|

| Solvent: DMF/Acetic Acid (1:2) |

| Temperature: Reflux (~100–120°C) |

| Time: 2–6 hours |

| Yield: 60–75% (varies with R-group) |

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione?

- Methodological Answer :

- ¹H NMR : Identify protons on the oxazolidine ring (δ 4.0–5.0 ppm for CH₂ groups) and thiazolyl methyl groups (δ 2.3–2.6 ppm). Coupling patterns distinguish cis/trans isomers .

- IR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm the oxazolidine-2,5-dione core .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 215 for C₈H₉NO₃S) validate molecular weight .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione to resolve contradictory yield data?

- Methodological Answer : Apply a 2³ factorial design to test variables: solvent polarity (DMF vs. ethanol), temperature (reflux vs. 80°C), and catalyst loading (0.5–1.0 eq). For example, a study using sodium acetate (0.02 mol) showed higher yields in DMF/acetic acid than ethanol due to improved solubility of intermediates . Statistical analysis (ANOVA) identifies significant factors and interactions, reducing experimental runs by 50% while resolving inconsistencies in reported yields .

| Factor | Level 1 | Level 2 |

|---|---|---|

| Solvent | DMF/AcOH | Ethanol |

| Temperature | Reflux | 80°C |

| Catalyst (NaOAc) | 0.5 eq | 1.0 eq |

Q. What computational strategies predict the reactivity of 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione in novel reactions?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states for ring-opening reactions. For instance, nucleophilic attack at the oxazolidine C2 carbonyl is favored (activation energy ~25 kcal/mol) over C5 due to steric hindrance from the thiazolyl group . Machine learning models trained on existing oxazolidine reaction datasets (e.g., ICReDD’s database) can prioritize experimental conditions for new transformations .

Q. How do structural modifications (e.g., substituents on the thiazolyl ring) affect the compound’s biological activity?

- Methodological Answer : Replace the 4-methyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents and assay antimicrobial activity. For example, 5-(3,5-dichlorophenyl) analogs show enhanced inhibition against S. aureus (MIC: 8 µg/mL) compared to methyl derivatives (MIC: 32 µg/mL) due to increased lipophilicity . SAR studies correlate LogP values (calculated via Crippen’s method) with membrane permeability .

| Substituent | LogP | MIC (S. aureus) |

|---|---|---|

| -CH₃ | 1.2 | 32 µg/mL |

| -Cl | 2.1 | 8 µg/mL |

| -OCH₃ | 0.9 | 64 µg/mL |

Data Analysis & Contradiction Resolution

Q. How to address discrepancies in reported toxicity profiles of oxazolidine-2,5-dione derivatives?

- Methodological Answer : Contradictions may arise from impurity profiles (e.g., residual DMF in recrystallized products). Conduct LC-MS to quantify impurities (e.g., <0.1% DMF) and reassess toxicity in vitro (e.g., HepG2 cell viability assays). Studies show that DMF residues >0.5% reduce cell viability by 40% .

Q. What experimental controls are critical when studying the compound’s stability under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。